Methyl 3-[4-(bromomethyl)phenyl]propanoate
Overview
Description
Methyl 3-[4-(bromomethyl)phenyl]propanoate is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.13 g/mol . It is a brominated ester that is commonly used in organic synthesis and various chemical reactions. The compound is known for its reactivity due to the presence of the bromomethyl group, which makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[4-(bromomethyl)phenyl]propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-phenylpropanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(bromomethyl)phenyl]propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: The major products are substituted phenylpropanoates with new functional groups replacing the bromomethyl group.
Reduction: The major product is the corresponding alcohol, methyl 3-[4-(hydroxymethyl)phenyl]propanoate.
Oxidation: The major products are carboxylic acids or aldehydes, depending on the specific reaction conditions.
Scientific Research Applications
Methyl 3-[4-(bromomethyl)phenyl]propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-[4-(bromomethyl)phenyl]propanoate involves its reactivity due to the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The compound can also participate in reduction and oxidation reactions, altering its chemical structure and properties . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Methyl 3-[4-(bromomethyl)phenyl]propanoate can be compared with other similar compounds, such as:
Methyl 3-[3-(bromomethyl)phenyl]propanoate: This compound has the bromomethyl group in a different position on the phenyl ring, leading to variations in reactivity and applications.
Methyl 3-(4-bromophenyl)propanoate: This compound lacks the methyl group on the brominated carbon, resulting in different chemical properties and reactivity.
Methyl 3-(3-bromophenyl)propanoate: Similar to the previous compound but with the bromine atom in a different position on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-[4-(bromomethyl)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNAZWRZAAVNKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10710305 | |
Record name | Methyl 3-[4-(bromomethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10710305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56607-18-2 | |
Record name | Methyl 3-[4-(bromomethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10710305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-[4-(bromomethyl)phenyl]propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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